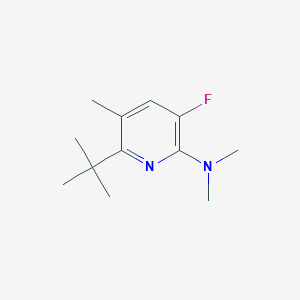
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl group, a fluorine atom, and multiple methyl groups. Its molecular formula is C12H22N2OSi, and it has a molecular weight of 238.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-pyridinamine with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the tert-butyl dimethylsilyl ether derivative, which is then further reacted with fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- 2-Pyridinamine, 6-methyl-
- 2-Pyridinamine, 6-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
Compared to similar compounds, 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- is unique due to the presence of the fluorine atom and the specific arrangement of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
648924-48-5 |
|---|---|
Molecular Formula |
C12H19FN2 |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
6-tert-butyl-3-fluoro-N,N,5-trimethylpyridin-2-amine |
InChI |
InChI=1S/C12H19FN2/c1-8-7-9(13)11(15(5)6)14-10(8)12(2,3)4/h7H,1-6H3 |
InChI Key |
ONSHZMARVDXWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C(C)(C)C)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


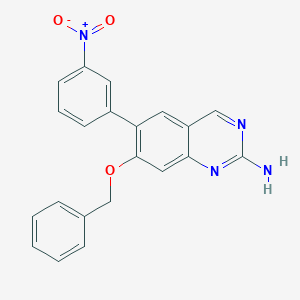
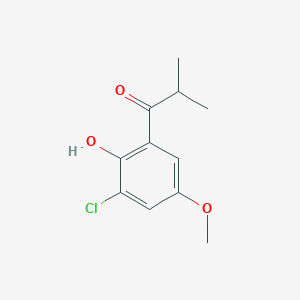
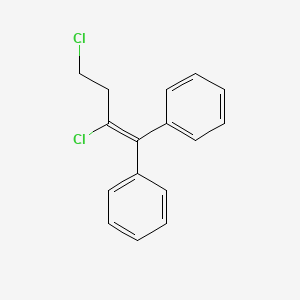
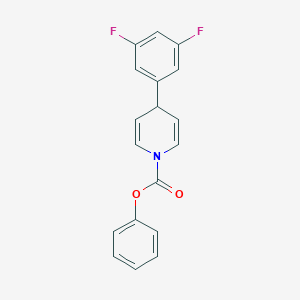
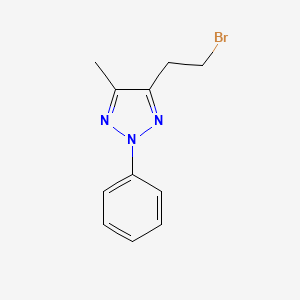
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
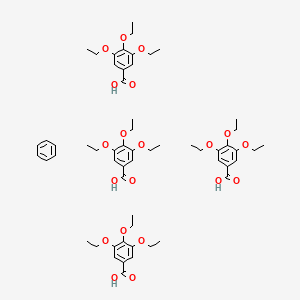
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)

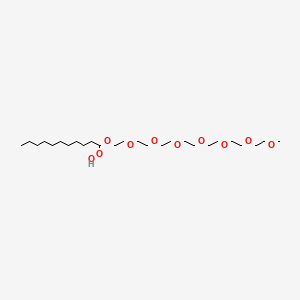
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
